(3-Bromo-5-chlorophenyl)methanamine hydrochloride
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Overview
Description
(3-Bromo-5-chlorophenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine and chlorine atom attached to a benzene ring, along with a methanamine group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chlorophenyl)methanamine hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the aldehyde group to an amine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chlorophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
(3-Bromo-5-chlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)methanamine hydrochloride
- (3-Bromo-5-methylphenyl)methanamine hydrochloride
- (3-Bromo-4-methyl-5-nitrophenyl)methanamine hydrochloride
Uniqueness
(3-Bromo-5-chlorophenyl)methanamine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds .
Properties
Molecular Formula |
C7H8BrCl2N |
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Molecular Weight |
256.95 g/mol |
IUPAC Name |
(3-bromo-5-chlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H |
InChI Key |
JWAQFVCQBHUUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CN.Cl |
Origin of Product |
United States |
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